![molecular formula C17H17ClN2O3S2 B2836682 5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide CAS No. 946258-04-4](/img/structure/B2836682.png)
5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
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Overview
Description
This compound is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Physical And Chemical Properties Analysis
The solubility of this compound in DMSO is unknown . Further physical and chemical properties were not found in the search results.Scientific Research Applications
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement expands the toolbox for synthetic chemists and enables the construction of complex molecules.
- The catalytic protodeboronation of pinacol boronic esters, when paired with a Matteson–CH₂–homologation, allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its utility in accessing diverse chemical motifs .
- The protodeboronation reaction has found application in the formal total synthesis of specific natural products. For instance:
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Mechanism of Action
While the specific mechanism of action for this compound was not found in the search results, quinoline derivatives are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) effects .
Future Directions
Quinoline derivatives are widely used in various fields and there is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, future research could focus on the synthesis and investigation of new structural prototypes of quinoline derivatives with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S2/c18-15-7-8-16(24-15)25(22,23)19-13-5-6-14-12(10-13)2-1-9-20(14)17(21)11-3-4-11/h5-8,10-11,19H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUJEKQUZQSGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide |
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